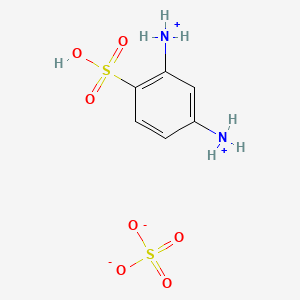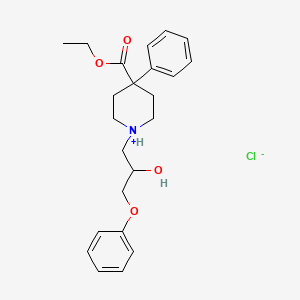
Carbamic acid, dimethyl-, ((4-trimethylammonio)-3-isopropyl)phenyl ester, iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(dimethylcarbamoyloxy)-2-propan-2-ylphenyl]-trimethylazanium iodide: is a quaternary ammonium compound with a complex structure. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular arrangement, which imparts specific chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(dimethylcarbamoyloxy)-2-propan-2-ylphenyl]-trimethylazanium iodide typically involves multiple steps. One common method includes the reaction of 4-(dimethylcarbamoyloxy)-2-propan-2-ylphenol with trimethylamine in the presence of an iodinating agent. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often incorporating purification steps such as crystallization or chromatography to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
[4-(dimethylcarbamoyloxy)-2-propan-2-ylphenyl]-trimethylazanium iodide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the iodide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like halides, cyanides, or thiolates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [4-(dimethylcarbamoyloxy)-2-propan-2-ylphenyl]-trimethylazanium iodide is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical transformations, making it valuable in developing new compounds.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It may be used in experiments to understand its interaction with biological molecules and its impact on cell function.
Medicine
In medicine, [4-(dimethylcarbamoyloxy)-2-propan-2-ylphenyl]-trimethylazanium iodide is investigated for its therapeutic potential. It may have applications in treating certain medical conditions, although further research is needed to fully understand its efficacy and safety.
Industry
Industrially, this compound is used in the production of various materials and chemicals. Its unique properties make it suitable for specific applications, such as in the manufacture of specialty chemicals or as an intermediate in chemical synthesis.
Wirkmechanismus
The mechanism of action of [4-(dimethylcarbamoyloxy)-2-propan-2-ylphenyl]-trimethylazanium iodide involves its interaction with molecular targets in cells. It may bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in dye and herbicide production.
Deoxycorticosterone: A steroid hormone with similar biological activity.
Uniqueness
What sets [4-(dimethylcarbamoyloxy)-2-propan-2-ylphenyl]-trimethylazanium iodide apart is its specific molecular structure, which imparts unique chemical and physical properties. This uniqueness makes it valuable in various applications, from chemical synthesis to potential therapeutic uses.
Conclusion
[4-(dimethylcarbamoyloxy)-2-propan-2-ylphenyl]-trimethylazanium iodide is a versatile compound with significant potential in multiple fields. Its unique structure and properties make it a valuable tool in scientific research, industrial applications, and potentially in medicine. Further research and development will continue to uncover new uses and enhance our understanding of this intriguing compound.
Eigenschaften
CAS-Nummer |
63981-53-3 |
|---|---|
Molekularformel |
C15H25IN2O2 |
Molekulargewicht |
392.28 g/mol |
IUPAC-Name |
[4-(dimethylcarbamoyloxy)-2-propan-2-ylphenyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C15H25N2O2.HI/c1-11(2)13-10-12(19-15(18)16(3)4)8-9-14(13)17(5,6)7;/h8-11H,1-7H3;1H/q+1;/p-1 |
InChI-Schlüssel |
DBMNNBLVHXQGOH-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)C1=C(C=CC(=C1)OC(=O)N(C)C)[N+](C)(C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[2-(heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl oleate mono(hydroxyacetate)](/img/structure/B13775117.png)


![1-[(2S,3R,4R,5S)-2-(azidomethyl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13775140.png)


![2-[3,5-bis(2-aminophenyl)phenyl]aniline](/img/structure/B13775164.png)


![N,N''-(Methylene-p-phenylene)-bis-[N'-(2-hydroxyethyl)]urea](/img/structure/B13775171.png)

